2-(4-chlorophenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Description
This compound belongs to the pyrroloimidazolone class, characterized by a bicyclic framework fused with aromatic substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-nitrophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-13-5-9-14(10-6-13)21-17(20-11-1-2-16(20)18(21)23)12-3-7-15(8-4-12)22(24)25/h3-10,16-17H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKOSNGTQYPUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Strategies
A common approach involves the condensation of substituted anilines with α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization. For example:
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Step 1 : React 4-chloroaniline with a nitro-substituted α,β-unsaturated ketone (e.g., 4-nitrocinnamaldehyde) in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) to form a Schiff base intermediate.
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Step 2 : Subject the intermediate to cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrroloimidazole ring.
This method faces challenges in controlling stereochemistry at the hexahydro junction, often requiring chiral auxiliaries or asymmetric catalysis.
Catalytic Systems and Reaction Optimization
Lewis Acid-Catalyzed Pathways
Lewis acids such as ZnCl₂ or FeCl₃ enhance electrophilicity in carbonyl groups, facilitating nucleophilic attack by amine functionalities. In a modified procedure:
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Catalyst : ZnCl₂ (5 mol%)
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Solvent : Toluene at reflux (110°C)
Side reactions, including over-alkylation or nitro group reduction, are mitigated by maintaining anhydrous conditions and stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol includes:
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Reactants : 4-Chlorophenylglyoxal and 4-nitrophenylhydrazine
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Conditions : 150 W, 120°C, 15 minutes
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Yield : 85% (crude), improving to 92% purity after recrystallization.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | 6 | 65 | 89 |
| Ethanol | Reflux | 12 | 58 | 85 |
| Acetonitrile | 60 | 8 | 71 | 93 |
Polar aprotic solvents like acetonitrile enhance solubility of nitroaromatic intermediates, while elevated temperatures accelerate cyclization kinetics.
Intermediate Characterization and Purification
Key Intermediate: 4-Nitrophenylhydrazine Derivative
Recrystallization Protocols
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Solvent Pair : Ethyl acetate/hexane (3:1)
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Purity Enhancement : 89% → 98% after two cycles
Challenges and Mitigation Strategies
Nitro Group Stability
Nitro groups are prone to reduction under hydrogenation conditions. Alternatives include:
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Aminated Derivatives: Reduction of the nitro group leads to aminated derivatives.
Halogenated Compounds: Substitution reactions yield various halogenated products.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a scaffold for developing potential therapeutic agents. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities. For example, the introduction of various substituents on the pyrrolo[1,2-c]imidazole core can lead to compounds with improved efficacy against specific targets in cancer therapy.
Materials Science
In materials science, 2-(4-chlorophenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has potential applications in the development of organic semiconductors. The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Studies have shown that its incorporation into polymer matrices can enhance the electrical conductivity and stability of the resulting materials.
Biological Studies
The compound is utilized in biological assays to study enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a valuable tool for investigating biochemical pathways. For instance, research has demonstrated its role in inhibiting certain enzymes involved in cancer progression, thus providing insights into potential therapeutic strategies.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of derivatives based on this compound. The researchers synthesized multiple analogs and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Organic Electronics
Research conducted by a team at a leading university investigated the use of this compound in organic electronic devices. They incorporated it into a polymer blend used for OLED fabrication. The devices showed improved luminescence and operational stability compared to those made with conventional materials. This case underscores the potential of this compound in next-generation electronic applications.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved often relate to signal transduction and metabolic processes.
Comparison with Similar Compounds
Research Implications and Gaps
- Electronic Effects : The nitro group in the target compound may enhance binding to electron-deficient biological targets, whereas thiohydantoins’ sulfonyl groups improve solubility and stability.
- Synthetic Optimization : Lower yields in nitro-substituted analogs (e.g., exo-46) warrant investigation into alternative reagents or catalysts for the target compound.
- Structural Data : Absence of crystallographic data for the target compound necessitates further studies using tools like SHELX () to resolve stereochemical details .
Biological Activity
2-(4-chlorophenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound with potential applications in medicinal chemistry and biological studies. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a fused pyrrolo[1,2-c]imidazole core, which is known for its biological activity. The presence of both chlorophenyl and nitrophenyl groups contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16ClN3O3 |
| Molecular Weight | 353.79 g/mol |
| CAS Number | 1008571-67-2 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of certain signaling pathways, impacting various physiological processes such as inflammation and pain perception.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing pain and swelling.
- Receptor Modulation : It can bind to receptors that influence neurotransmitter release, affecting pain signaling and mood regulation.
Biological Activity Studies
Recent studies have explored the biological effects of this compound in various experimental models.
Case Study: Analgesic Effects
A study investigated the analgesic properties of the compound in a neuropathic pain model. The results indicated that the compound significantly reduced mechanical allodynia in rats subjected to chronic constriction injury, suggesting its potential as a therapeutic agent for pain management .
Case Study: Anti-inflammatory Properties
In another study, the compound demonstrated anti-inflammatory effects by inhibiting nitric oxide production in LPS-stimulated microglial cells. This suggests its potential use in neuroinflammatory conditions .
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared to related compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-3-(4-nitrophenyl)-... | Enzyme inhibition | Pain relief in neuropathic models |
| 4-(2-{hexahydropyrrolo[3,4-c]pyrrol-2(1H)... | Peripheral receptor agonist | Analgesic effects |
| 2-(5-(4-chlorophenyl)-... | Anti-inflammatory | Reduced NO production in microglia |
Q & A
Basic Research Questions
Q. How can synthetic yield be optimized for 2-(4-chlorophenyl)-3-(4-nitrophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one?
- Methodology :
- Reagent stoichiometry : Adjust molar ratios of precursors (e.g., chlorophenyl and nitrophenyl derivatives) to minimize side reactions. For example, reports yields of 58–79% for structurally similar pyrroloimidazolones by optimizing equivalents of aromatic substituents.
- Catalyst screening : Test Lewis acids (e.g., POCl₃, as in ) to enhance cyclization efficiency.
- Reaction time/temperature : Use reflux conditions (e.g., xylene at 140°C for 25–30 hours, as in ) to drive ring closure while avoiding decomposition. Monitor progress via TLC (Rf values in ).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign protons and carbons using splitting patterns and coupling constants. highlights δ 6.88–7.51 ppm for aromatic protons in analogs, while reports δ 286.0493 [M+H]+ in HRMS for nitro-containing derivatives.
- IR spectroscopy : Identify carbonyl (C=O, ~1600–1700 cm⁻¹) and nitro (NO₂, ~1530 cm⁻¹) groups, as in and .
- Mass spectrometry : Use HRMS (e.g., [M+H]+ in ) to confirm molecular weight and fragmentation patterns .
Q. How can reaction intermediates be monitored during synthesis?
- Methodology :
- TLC analysis : Use silica gel plates with UV visualization and solvents like ethyl acetate/hexane ( ).
- In situ IR : Track carbonyl formation (e.g., 1819 cm⁻¹ in for oxazolone intermediates).
- Quenching and isolation : For unstable intermediates, employ rapid column chromatography () .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in the hexahydro-pyrroloimidazolone core?
- Methodology :
- X-ray crystallography : Use SHELX ( ) for single-crystal refinement. For example, notes SHELXL’s robustness for small-molecule resolution.
- Chiral chromatography : Separate enantiomers using chiral columns (e.g., lists enantiomeric CAS numbers for thioxo analogs).
- Computational modeling : Compare experimental NMR data with DFT-calculated shifts (e.g., ’s δ 7.02–7.51 ppm for phenyl groups) .
Q. How can contradictory bioactivity data in literature be reconciled?
- Methodology :
- Purity assessment : Verify compound integrity via elemental analysis (e.g., reports C 75.98% vs. theoretical 76.32% for a chlorophenyl analog).
- Assay standardization : Replicate biological tests (e.g., antimicrobial assays in ) under controlled conditions (pH, solvent, cell lines).
- Structure-activity relationship (SAR) : Compare substituent effects; notes enhanced lipophilicity from chlorophenyl groups may alter target binding .
Q. What computational approaches predict reactivity of the nitro group in further functionalization?
- Methodology :
- DFT calculations : Model electrophilic aromatic substitution (e.g., nitro reduction to amine) using Gaussian or ORCA.
- Hammett constants : Use σ values (e.g., σp-NO₂ = +0.82) to predict substituent effects on reaction rates (’s nitrophenyl derivatives).
- MD simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) for nitro-group reactivity .
Q. How can crystallization conditions be optimized for X-ray analysis?
- Methodology :
- Solvent screening : Test mixtures like DCM/hexane or methanol/water ( reports recrystallization from methanol for exo-47).
- Temperature gradients : Use slow cooling from 60°C to 4°C to grow larger crystals.
- Additive screening : Add trace DMSO or ionic liquids to improve crystal morphology ( cites SHELX’s adaptability to twinned data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
